

mechanism of action of SARS-CoV-2 3CLpro-IN-18

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-18

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An In-Depth Technical Guide on the Mechanism of Action of **SARS-CoV-2 3CLpro-IN-18**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

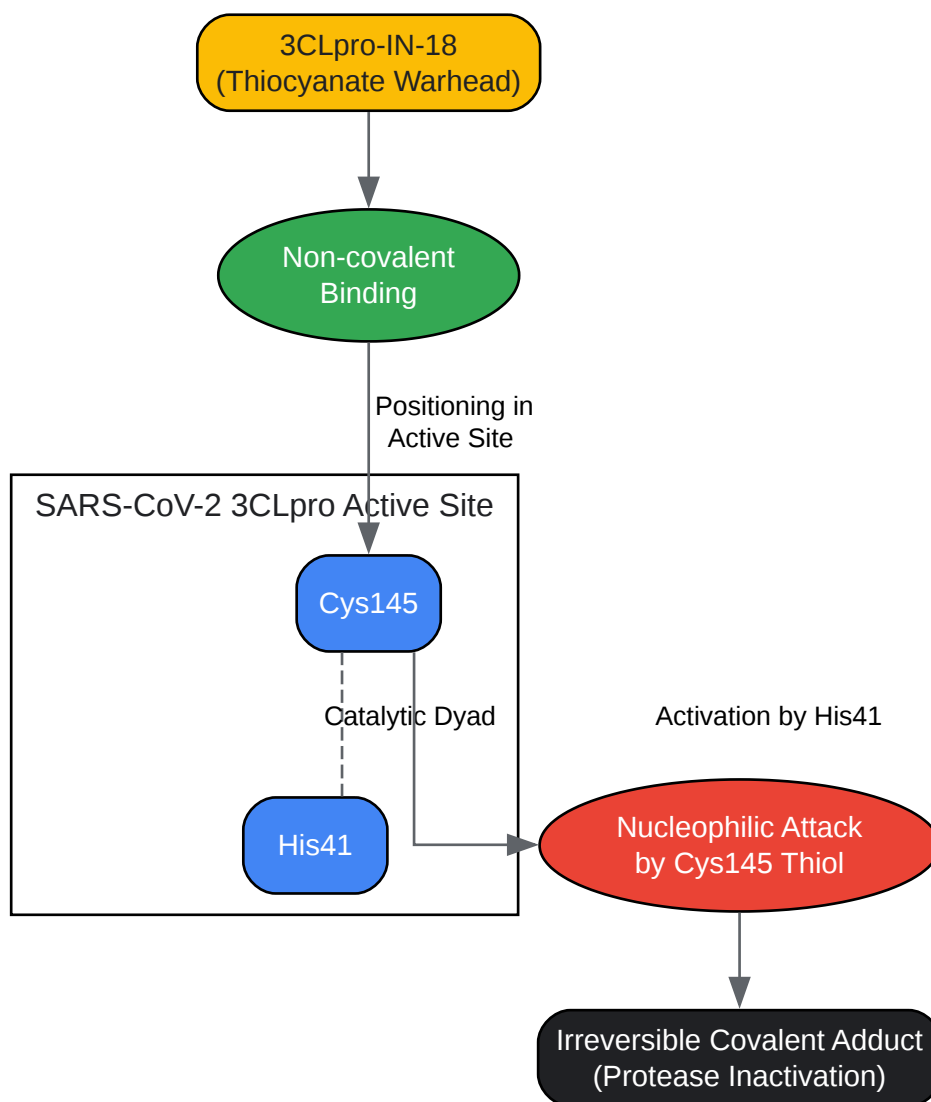
This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for the covalent inhibitor **SARS-CoV-2 3CLpro-IN-18** (also identified as Compound 3c).

Core Mechanism of Action

SARS-CoV-2 3CLpro-IN-18 is a potent covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Main Protease, Mpro), an enzyme essential for the proteolytic processing of viral polyproteins and subsequent viral replication.[1][2][3][4] The inhibitory activity of this compound is predicated on the formation of a stable covalent bond with the catalytic cysteine residue (Cys145) within the enzyme's active site.[3][5][6]

The inhibitor was developed as part of a series of compounds employing a novel thiocyanate moiety as a reactive group, or "warhead".[7][8] This warhead is designed to be attacked by the nucleophilic thiol group of Cys145 in the Cys145-His41 catalytic dyad, leading to an irreversible inactivation of the protease.[5][7][8] The covalent linkage effectively blocks substrate access to the active site, thereby halting the viral life cycle.[4] This mechanism has been confirmed for a closely related analog (Compound 3a) through tandem mass spectrometry and X-ray crystallography.[7][8]

Below is a diagram illustrating the proposed inhibitory pathway.



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Caption: Covalent inhibition pathway of SARS-CoV-2 3CLpro by 3CLpro-IN-18.

Quantitative Inhibitory and Antiviral Data

The inhibitory potency of **SARS-CoV-2 3CLpro-IN-18** has been characterized through both enzymatic and cell-based assays. The data is summarized in the table below, with data from a highly potent analog (Compound 3h) from the same study included for context.^{[7][8]}

Compound	Target/Assay	Metric	Value	Reference
3CLpro-IN-18 (3c)	SARS-CoV-2 3CLpro Enzyme	IC ₅₀	0.478 μ M	[1][2]
3CLpro-IN-18 (3c)	SARS-CoV-2 in Vero E6 cells	EC ₅₀	2.499 μ M	[1][7]
3CLpro-IN-18 (3c)	Vero E6 cells	CC ₅₀	> 200 μ M	[1][7]
Analog Compound 3h	SARS-CoV-2 3CLpro Enzyme	IC ₅₀	0.322 μ M	[7][8]
Analog Compound 3h	SARS-CoV-2 3CLpro Enzyme	k _{inact} /K _i	1669.34 M ⁻¹ s ⁻¹	[7][8]

- IC₅₀ (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
- EC₅₀ (Half-maximal effective concentration): Concentration of the inhibitor that gives a half-maximal response in a cell-based assay (in this case, inhibition of viral replication).
- CC₅₀ (50% cytotoxic concentration): Concentration of the compound that causes the death of 50% of host cells.
- k_{inact}/K_i (Inactivation efficiency): A measure of the covalent inhibition efficiency, reflecting both binding affinity (K_i) and the maximal rate of inactivation (k_{inact}).

Experimental Protocols

The following sections detail the generalized protocols for the key experiments used to characterize **SARS-CoV-2 3CLpro-IN-18** and its analogs.

FRET-Based Enzymatic Inhibition Assay

This assay is used to determine the IC₅₀ value by measuring the enzymatic activity of 3CLpro in the presence of an inhibitor. It relies on a fluorogenic peptide substrate that is cleaved by the protease, separating a quencher and a fluorophore to produce a measurable signal.[9]

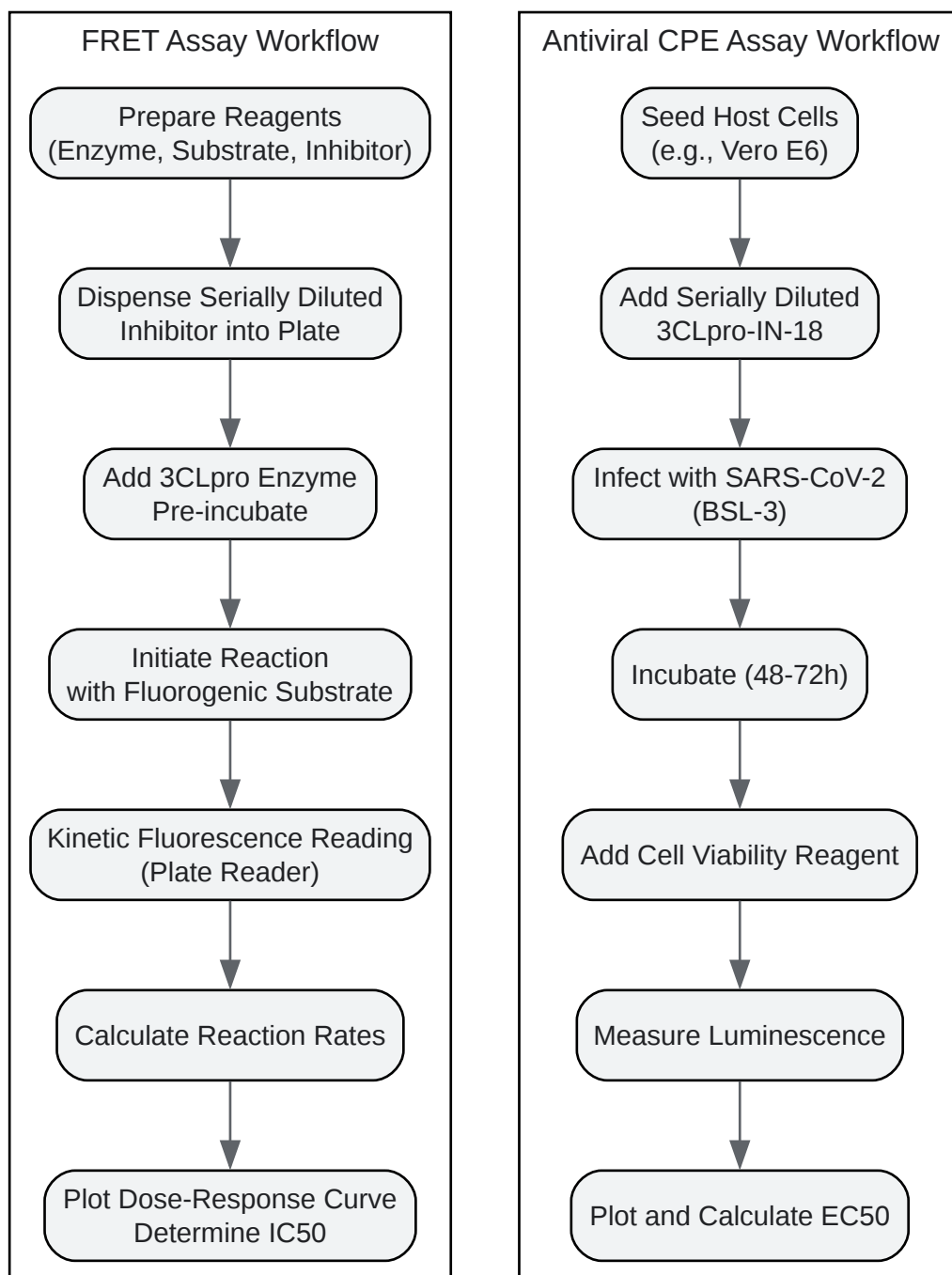
Methodology:

- Reagents and Materials:

- Purified, recombinant SARS-CoV-2 3CLpro.
- Fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).[9]
- Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
- **SARS-CoV-2 3CLpro-IN-18**, serially diluted in DMSO.
- 384-well assay plates.
- Fluorescence plate reader.

- Procedure:

1. Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate.
2. Dispense the inhibitor from a serial dilution plate into the assay plate.
3. Add the purified 3CLpro enzyme to the wells and incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding and covalent modification.
4. Initiate the enzymatic reaction by adding the substrate-containing reaction mixture to all wells.
5. Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 15-30 minutes.
6. Calculate the reaction rates (V) from the linear portion of the fluorescence curves.
7. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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